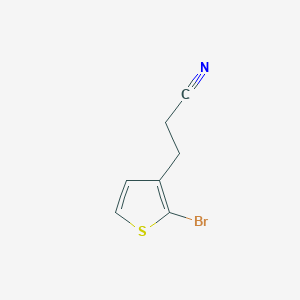
3-(2-bromothiophen-3-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromothiophen-3-yl)propanenitrile is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromine atom at the second position of the thiophene ring and a nitrile group attached to a propionitrile chain. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the bromination of 3-thiophenemethanol to obtain 2-bromo-3-thiophenemethanol, which is then converted to 3-(2-bromothiophen-3-yl)propanenitrile through a series of reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
化学反応の分析
Types of Reactions
3-(2-bromothiophen-3-yl)propanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while oxidation and reduction reactions can produce different thiophene derivatives.
科学的研究の応用
3-(2-bromothiophen-3-yl)propanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-bromothiophen-3-yl)propanenitrile involves its interaction with molecular targets and pathways. The bromine atom and nitrile group play key roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
2-Bromo-3-thiophenemethanol: A related compound with a hydroxymethyl group instead of a propionitrile chain.
3-Thiophenemethanol: Lacks the bromine atom and has a hydroxymethyl group.
2-Bromo-3-thiophenecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
3-(2-bromothiophen-3-yl)propanenitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields of research and industry.
特性
分子式 |
C7H6BrNS |
|---|---|
分子量 |
216.10 g/mol |
IUPAC名 |
3-(2-bromothiophen-3-yl)propanenitrile |
InChI |
InChI=1S/C7H6BrNS/c8-7-6(2-1-4-9)3-5-10-7/h3,5H,1-2H2 |
InChIキー |
UIOZBVWQOFRQPY-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1CCC#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


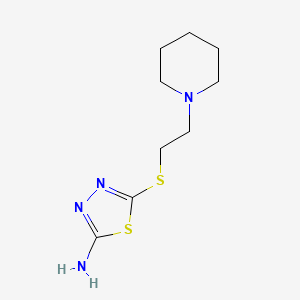
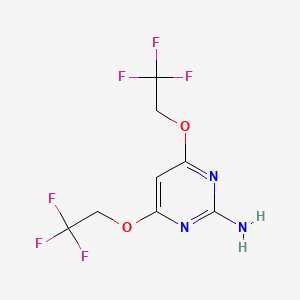
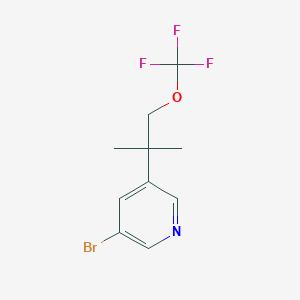
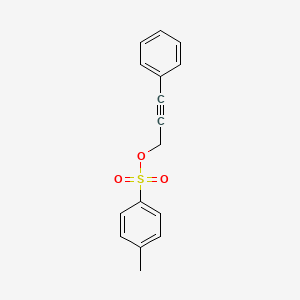
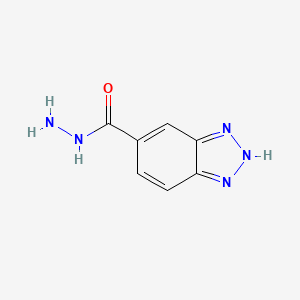
![2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B8610814.png)
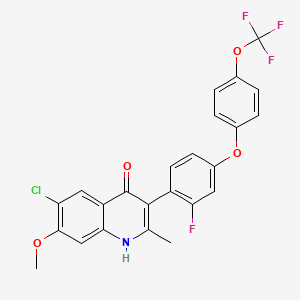
![tert-butyl 2-[(2-methylpropyl)amino]acetate](/img/structure/B8610820.png)
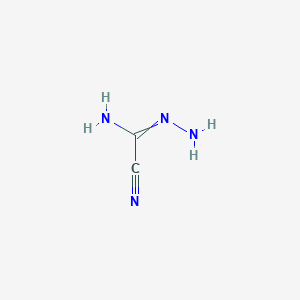
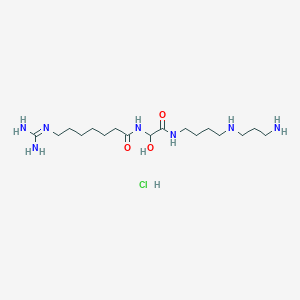
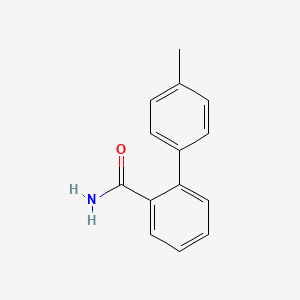
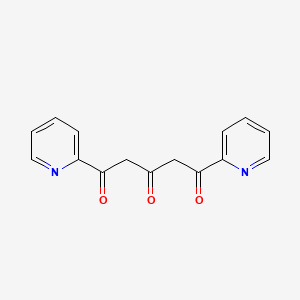
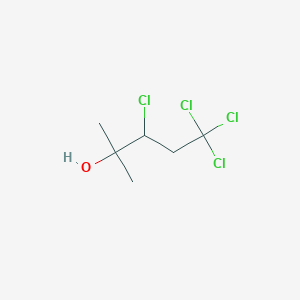
![6-(2-bromoacetyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8610879.png)
